Cas no 771574-22-2 (4-Nitro-3-(trifluoromethyl)benzylamine)

4-Nitro-3-(trifluoromethyl)benzylamine is a versatile aromatic amine derivative featuring both a nitro (–NO₂) and a trifluoromethyl (–CF₃) functional group on the benzene ring. The electron-withdrawing nature of these substituents enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The benzylamine moiety allows for further functionalization, enabling its use in coupling reactions or as a building block for heterocyclic compounds. Its well-defined structure and stability under controlled conditions ensure consistent performance in research and industrial applications. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules.
4-Nitro-3-(trifluoromethyl)benzylamine structure
771574-22-2 structure
Product name:4-Nitro-3-(trifluoromethyl)benzylamine
CAS No:771574-22-2
MF:C8H7F3N2O2
Molecular Weight:220.148592233658
CID:4990137

4-Nitro-3-(trifluoromethyl)benzylamine 化学的及び物理的性質

名前と識別子

    • 4-nitro-3-(trifluoromethyl)benzylamine
    • 4-Nitro-3-(trifluoromethyl)benzylamine
    • インチ: 1S/C8H7F3N2O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13(14)15/h1-3H,4,12H2
    • InChIKey: MGZXRBSZAAVYKL-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC=C(CN)C=1)[N+](=O)[O-])(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 239
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 71.8

4-Nitro-3-(trifluoromethyl)benzylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A012000292-1g
4-Nitro-3-(trifluoromethyl)benzylamine
771574-22-2 97%
1g
$1490.00 2023-09-01
Alichem
A012000292-500mg
4-Nitro-3-(trifluoromethyl)benzylamine
771574-22-2 97%
500mg
$806.85 2023-09-01
Alichem
A012000292-250mg
4-Nitro-3-(trifluoromethyl)benzylamine
771574-22-2 97%
250mg
$475.20 2023-09-01

4-Nitro-3-(trifluoromethyl)benzylamine 関連文献

4-Nitro-3-(trifluoromethyl)benzylamineに関する追加情報

Professional Introduction to 4-Nitro-3-(trifluoromethyl)benzylamine (CAS No. 771574-22-2)

4-Nitro-3-(trifluoromethyl)benzylamine, a compound with the chemical identifier CAS No. 771574-22-2, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of nitroaromatic derivatives, characterized by the presence of both nitro and trifluoromethyl substituents on a benzene ring. These functional groups impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

The nitro group (-NO₂) in 4-Nitro-3-(trifluoromethyl)benzylamine is a well-known electron-withdrawing moiety that influences the reactivity and electronic properties of the aromatic system. It can participate in nucleophilic aromatic substitution reactions, metal-catalyzed coupling reactions, and serves as a precursor for further functionalization through reduction or diazotization processes. The trifluoromethyl group (-CF₃), on the other hand, enhances the lipophilicity and metabolic stability of the compound, which is crucial for designing drugs with improved pharmacokinetic profiles.

In recent years, there has been growing interest in nitroaromatic compounds due to their potential applications in medicinal chemistry. The combination of the nitro and trifluoromethyl groups in 4-Nitro-3-(trifluoromethyl)benzylamine makes it an attractive scaffold for developing novel therapeutic agents. For instance, researchers have explored its utility in synthesizing kinase inhibitors, anticancer agents, and antimicrobial compounds. The electron-deficient nature of the nitro group facilitates its transformation into more reactive species, such as azides or nitriles, which can be further elaborated into complex molecular architectures.

One of the most compelling aspects of 4-Nitro-3-(trifluoromethyl)benzylamine is its role as a building block in constructing heterocyclic compounds. Heterocycles are integral to many pharmaceuticals due to their ability to mimic natural products and exhibit diverse biological activities. The presence of both nitro and trifluoromethyl groups allows for versatile chemical transformations that can lead to the discovery of new pharmacophores. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional functional groups at specific positions on the benzene ring, thereby tailoring the compound's biological properties.

Recent advancements in synthetic methodologies have further enhanced the utility of 4-Nitro-3-(trifluoromethyl)benzylamine. Transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, have enabled efficient construction of biaryl structures from this intermediate. These techniques have been particularly useful in developing targeted therapies for diseases like cancer and inflammation. Moreover, computational chemistry approaches have been leveraged to predict the reactivity and selectivity of different derivatives of this compound, aiding in rational drug design.

The pharmacological potential of 4-Nitro-3-(trifluoromethyl)benzylamine has also been explored in preclinical studies. Researchers have investigated its effects on various biological pathways, including tyrosine kinase inhibition and modulation of transcription factors. The trifluoromethyl group has been shown to improve binding affinity to target proteins, while the nitro group provides a handle for further derivatization into more potent analogs. These findings underscore the importance of this compound as a precursor for next-generation pharmaceuticals.

In conclusion, 4-Nitro-3-(trifluoromethyl)benzylamine (CAS No. 771574-22-2) is a versatile and highly functionalized compound with significant applications in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for synthesizing biologically active molecules with enhanced pharmacokinetic properties. As research continues to uncover new synthetic strategies and pharmacological targets, this compound is poised to play an increasingly important role in drug discovery and development.

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